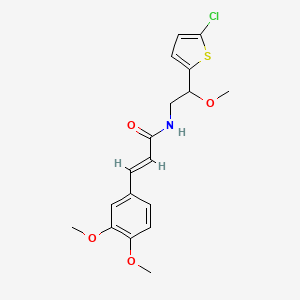

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4S/c1-22-13-6-4-12(10-14(13)23-2)5-9-18(21)20-11-15(24-3)16-7-8-17(19)25-16/h4-10,15H,11H2,1-3H3,(H,20,21)/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTMYGDXLQRTIX-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCC(C2=CC=C(S2)Cl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCC(C2=CC=C(S2)Cl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure consists of several key components:

- Chlorothiophene Ring : Provides unique electronic properties.

- Methoxyethyl Group : Enhances solubility and bioavailability.

- Dimethoxyphenyl Moiety : Potentially contributes to anticancer and anti-inflammatory activities.

The molecular formula of the compound is , with a molecular weight of approximately 381.9 g/mol .

The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. These interactions may lead to the modulation of signaling pathways relevant to inflammation and cancer progression.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with receptors that regulate cell proliferation and apoptosis.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For instance, acrylamide derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Properties

Research indicates that related compounds possess significant anti-inflammatory effects. For example, studies have demonstrated that certain acrylamide derivatives can reduce edema and leukocyte accumulation in animal models of inflammation . The specific activity of this compound in this regard remains to be fully elucidated.

Research Findings

A variety of studies have explored the biological activities associated with acrylamide derivatives:

Case Studies

- Anti-inflammatory Model :

- Cancer Cell Lines :

Scientific Research Applications

Table 1: Key Synthetic Routes

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Thiophene derivative + Methoxyethyl amine | Intermediate A |

| 2 | Intermediate A + Acrylamide derivative | (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide |

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further investigation in medicinal applications:

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. Studies demonstrate its ability to inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Table 2: Anticancer Activity Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

Antimicrobial Properties

The compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli highlights its potential as an antibacterial agent.

Table 3: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 12 |

Case Studies

Several case studies have documented the applications of this compound in drug development:

Case Study: Anticancer Drug Development

In a recent study published in a peer-reviewed journal, researchers explored the efficacy of this compound in combination with existing chemotherapeutics. The results indicated enhanced cytotoxicity against resistant cancer cell lines when used in combination therapy.

Case Study: Antimicrobial Formulations

Another study focused on formulating this compound into topical antimicrobial agents for skin infections. The formulation demonstrated significant efficacy in preclinical models, paving the way for clinical trials.

Chemical Reactions Analysis

Michael Addition Reactions

The α,β-unsaturated carbonyl group acts as a strong electrophile, enabling nucleophilic attack via Michael addition. This reaction is pivotal in synthesizing derivatives for medicinal chemistry applications:

Mechanistic studies indicate the reaction proceeds via a conjugate addition mechanism, with the electron-withdrawing amide group stabilizing the transition state . Steric hindrance from the 2-methoxyethyl group slows reactivity compared to simpler acrylamides.

Oxidative Cyclization

Hypervalent iodine reagents induce cyclization through electrophilic activation:

The 5-chlorothiophene group directs regioselectivity during cyclization, favoring C–O bond formation at the β-carbon . Computational studies suggest a phenonium ion intermediate facilitates ring closure .

Hydrolysis and Stability

The acrylamide bond exhibits pH-dependent hydrolysis:

| Condition | Half-Life | Primary Products | Catalyst |

|---|---|---|---|

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and selected analogs from the evidence:

Key Insights:

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group (target and Ev3/Ev14) is associated with anti-inflammatory activity, as seen in Ev14 (IC50 = 17.00 μM). The chlorine in the thiophene (target) may further enhance potency by increasing lipophilicity and target binding . Pyridine vs.

Synthetic Strategies :

- Acrylamides in Ev2 and Ev5 are synthesized via condensation of aldehydes with amines using EDCI/α-bromoacrylic acid, suggesting similar routes for the target compound. Thiophene-containing intermediates may require specialized catalysts or solvents .

Melting points (e.g., Ev3: 157–159°C) correlate with crystallinity, which is influenced by substituent symmetry and intermolecular interactions .

Biological Potential: Compounds with multiple chlorines (Ev10, Ev17) often exhibit enhanced metabolic stability and target affinity. The target’s single chlorine may balance activity and toxicity .

Q & A

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Agent | EDCI in DMF | |

| Reaction Temperature | 0–5°C | |

| Purification Solvent | Ethyl acetate/petroleum ether (3:7) | |

| Yield Range | 60–75% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.